molecular formula C4H6FN B3052365 Butyronitrile, 4-fluoro- CAS No. 407-83-0

Butyronitrile, 4-fluoro-

Cat. No. B3052365
CAS RN: 407-83-0
M. Wt: 87.1 g/mol
InChI Key: FJJJJRAPZCRYGA-UHFFFAOYSA-N
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Description

Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the formula C3H7CN . This colorless liquid is miscible with most polar organic solvents .


Synthesis Analysis

Butyronitrile is prepared industrially by the ammoxidation of n-butanol: C3H7CH2OH + NH3 + O2 → C3H7CN + 3 H2O . It is mainly used as a precursor to the poultry drug amprolium .


Molecular Structure Analysis

The molecular weight of Butyronitrile is 69.1051 . The IUPAC Standard InChI is InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 .


Chemical Reactions Analysis

Butyronitrile can react vigorously with oxidizing reagents. When heated to decomposition, it emits highly toxic fumes of cyanides and oxides of nitrogen . Nitriles may polymerize in the presence of metals and some metal compounds. They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions .


Physical And Chemical Properties Analysis

Butyronitrile is a colorless liquid with a sharp and suffocating odor . It has a density of 794 mg/mL, a melting point of -111.90 °C, and a boiling point of 117.6 °C . It is slightly soluble in water, soluble in benzene, and miscible in alcohol, ether, and dimethylformamide .

Scientific Research Applications

Fast Charging of Lithium-Ion Batteries

A study by Hilbig et al. (2019) explored the use of butyronitrile-based electrolytes, particularly focusing on a butyronitrile:ethylene carbonate:fluoroethylene carbonate mixture. This formulation showed promising results for fast charging in lithium-ion batteries, crucial for applications like electric vehicles. It also exhibited improved long-term cycling behavior and ionic conductivity, vital for battery performance and efficiency (Hilbig, Ibing, Winter, & Cekic‐Laskovic, 2019).

Ion Transfer at Interfaces

Research by Riva et al. (2019) demonstrated the utility of butyronitrile in studying ion transfer at liquid/liquid interfaces. Butyronitrile's stability in photochemical reactions was key in measuring Gibbs energies of ion transfer, providing insights into ion partitioning across interfaces. This has implications for understanding and optimizing processes in electrochemistry and related fields (Riva, Costa Bassetto, Girault, & Olaya, 2019).

Electrical Insulation in Fluoronitriles-CO2 Mixtures

Nechml et al. (2017) investigated the electrical properties of fluoronitriles-CO2 mixtures, with a focus on Heptafluoro-iso-butyronitrile. The study's findings on effective ionization coefficients and critical breakdown electric field are significant for applications in electrical insulation and the design of safer electrical systems (Nechml, Beroual, Girodet, & Vinson, 2017).

Protein Engineering with Fluoro Amino Acids

Odar et al. (2015) discussed the use of fluoro amino acids, including those derived from butyronitrile, in protein engineering. These compounds are valuable for introducing novel traits into proteins, enhancing stability, folding, activity, and fluorescence characteristics. This is crucial for advancements in biosciences and pharmaceuticals (Odar, Winkler, & Wiltschi, 2015).

Butyronitrile in Solar Cell Technology

Sauvage et al. (2011) developed a new class of electrolyte for dye-sensitized solar cells using butyronitrile solvent. This formulation was notable for its low volatility, high efficiency, and excellent stability, making it a promising candidate for sustainable energy technologies (Sauvage, Chhor, Marchioro, Moser, & Graetzel, 2011).

Antimicrobial and Environmental Applications

A study by Sahiner and Yasar (2013) explored the generation of functional groups on poly(4-vinyl pyridine) particles using butyronitrile. This modification imparted antimicrobial properties to the particles, making them useful in healthcare and environmental applications (Sahiner & Yasar, 2013).

Safety and Hazards

Butyronitrile is highly flammable and toxic. It can cause serious or permanent injury if swallowed, in contact with skin, or if inhaled . It is recommended to wear respiratory protection, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-fluorobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN/c5-3-1-2-4-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJJJRAPZCRYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193680
Record name Butyronitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

407-83-0
Record name Butyronitrile, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyronitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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